molecular formula C8H9F3O B2773945 3-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one CAS No. 2247106-19-8

3-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one

Cat. No. B2773945
CAS RN: 2247106-19-8
M. Wt: 178.154
InChI Key: UEJXKLOKQXDQKF-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one” is a chemical compound with the CAS Number: 2247106-19-8 . It has a molecular weight of 178.15 .


Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[4.1.0]heptenes, has been achieved through transition metal-catalyzed cycloisomerization of 1,6-enynes . The reaction patterns of these compounds involve thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions . Another approach involves an organocatalytic formal [4 + 2] cycloaddition reaction .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9F3O/c9-8(10,11)6-2-1-4-3-5(4)7(6)12/h4-6H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Organic Synthesis and Catalysis

One significant area of application is in the field of organic synthesis and catalysis. For example, the synthesis and chemistry of Bicyclo[4.1.0]hept-1,6-ene, a closely related compound, demonstrate its potential in generating new chemical structures via elimination reactions and dimerization processes. These reactions are foundational in developing new synthetic pathways and materials (Billups et al., 1996). Additionally, the palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes for the synthesis of 3-bicyclo[4.1.0]heptan-5-ones showcases the utility of such compounds in facilitating complex transformations, offering a versatile method for constructing bicyclic structures with significant synthetic value (Liu et al., 2015).

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of 3-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one are explored for their potential in creating new polymeric materials. The synthesis of stereoblock copolymers via ligand exchange in living stereoselective ring-opening metathesis polymerization of 2,3-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene demonstrates the role of these compounds in developing advanced materials with desirable physical and chemical properties (Broeders et al., 1996).

Advanced Chemical Research

Further, research into the unusual carbon shielding effects of cyclopropanes and double bonds in strained bicyclo[3.1.0]hexanes and cyclopentenes provides insight into the electronic structure and reactivity of such compounds. This fundamental understanding is crucial for designing new molecules with specific electronic properties for use in electronic materials and devices (Christl & Herbert, 1979).

properties

IUPAC Name

3-(trifluoromethyl)bicyclo[4.1.0]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O/c9-8(10,11)6-2-1-4-3-5(4)7(6)12/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJXKLOKQXDQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C2C1C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one

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